molecular formula C13H16N2O4 B6700853 Methyl 2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]butanoate

Methyl 2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]butanoate

Cat. No.: B6700853
M. Wt: 264.28 g/mol
InChI Key: IBMHWMPCSGMLSF-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]butanoate is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]butanoate typically involves the reaction of 3-methyl-2-oxo-1,3-benzoxazole with an appropriate butanoate ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process may include steps such as esterification, cyclization, and purification through techniques like recrystallization or chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl 2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
  • Methyl [(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]aminoacetic acid
  • 5-Methyl-5-allyloxycarbonyl-1,3-dioxane-2-one

Uniqueness

Methyl 2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]butanoate is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-4-9(12(16)18-3)14-8-5-6-10-11(7-8)19-13(17)15(10)2/h5-7,9,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMHWMPCSGMLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC1=CC2=C(C=C1)N(C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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